molecular formula C16H12BrN3O B3723060 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone

5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone

Cat. No. B3723060
M. Wt: 342.19 g/mol
InChI Key: YODBRDORVMQDHR-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone, also known as BHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BHQ is a hydrazone derivative that has shown promising results in various studies related to its biological and chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone exerts its biological effects by interacting with metal ions and proteins in the body. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has also been shown to have antiviral properties against viruses such as herpes simplex virus and human immunodeficiency virus. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been shown to induce cell death in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone is also soluble in organic solvents, which makes it easy to use in various experiments. However, one limitation of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone. One potential area of research is the development of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the study of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone's mechanism of action and its interactions with metal ions and proteins in the body. Additionally, the development of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone derivatives with improved biological activity and selectivity is an area of future research.

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron.

properties

IUPAC Name

4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-6-7-15(21)12(9-13)10-19-20-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20-21H/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODBRDORVMQDHR-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C=CC(=C3)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC(=C3)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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